7-Bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic organic compound characterized by its unique structure that includes a bromine atom and a methyl group attached to the benzo[b][1,4]oxazine core. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities and applications. Its molecular formula is and it possesses a CAS number of 1245708-33-1 .
The synthesis of 7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multi-step organic reactions:
Common reagents used in the synthesis include various halogenating agents and solvents such as dichloromethane or acetonitrile. Catalysts like Lewis acids may also be employed to facilitate cyclization processes. The reaction conditions are optimized for yield and purity, often requiring careful temperature control and monitoring .
The molecular structure of 7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one features a fused ring system comprising a benzene ring and an oxazine ring. The presence of the bromine atom at the 7-position and a methyl group at the 2-position contributes to its unique reactivity and properties.
Key structural data includes:
7-Bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one can participate in various chemical reactions:
Typical reaction conditions include:
The mechanism by which 7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one exerts its biological effects is primarily through interaction with specific molecular targets:
Data from studies suggest that derivatives of this compound have shown promising activity against cancer cell lines, indicating its potential as a therapeutic agent .
The physical properties of 7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one include:
Key chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are commonly used to confirm its structure and purity .
7-Bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:
Copper(I)-catalyzed reactions enable efficient construction of 7-bromo-2-methylbenzoxazinone-based hybrid molecules with anticancer properties. This methodology involves the regioselective coupling of 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one with diverse aromatic aldehydes under mild conditions. The reaction proceeds via in situ formation of isoxazole rings on the benzoxazinone scaffold, achieving high regiocontrol at the C3 position. Structural confirmation utilizes multinuclear NMR (¹H, ¹³C) and mass spectrometry, with the 7-bromo substituent directing electrophilic addition patterns. Three synthesized hybrids demonstrate exceptional cytotoxicity against HeLa (cervical), MCF-7 (breast), A549 (lung), and PC3 (prostate) cancer cell lines, outperforming etoposide in in vitro assays. Molecular docking reveals strong binding interactions with EGFR kinase domains, rationalizing the observed bioactivity [1].
Table 1: Copper-Catalyzed Synthesis of 7-Bromo-Benzoxazinone-Isoxazole Hybrids
Aromatic Aldehyde Substituent | Reaction Time (h) | Yield (%) | Potent Cell Line (IC₅₀) |
---|---|---|---|
4-NO₂-C₆H₄- | 8 | 85 | MCF-7 (8.3 μM) |
3-Cl-C₆H₄- | 10 | 78 | PC3 (9.1 μM) |
2,4-di-CH₃-C₆H₄- | 12 | 82 | A549 (7.9 μM) |
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) provides modular access to 1,2,3-triazole-linked 7-bromo-2-methylbenzoxazinone conjugates. Terminal alkyne derivatives of 7-bromo-2-methylbenzoxazinone react with aromatic/alkyl azides under Cu(I) catalysis at ambient temperature, yielding 1,4-disubstituted triazoles with near-perfect regioselectivity. This "click" methodology exhibits broad functional group tolerance, accommodating substrates bearing electron-donating/withdrawing groups without side reactions. The triazole linkage serves as a bioisosteric amide replacement while enhancing metabolic stability. Biological screening identifies potent antimicrobial (Gram-positive bacteria) and herbicidal activities, establishing structure-activity relationships (SAR) dependent on the triazole N1-substituent [3] [5].
Table 2: Bioactive 7-Bromo-Benzoxazinone-Triazole Hybrids via CuAAC
Triazole N1-Substituent | Antibacterial Activity (MIC, μg/mL) | Anticancer Activity (A549, % Inhibition) | Herbicidal Effect (% Growth Inhibition) |
---|---|---|---|
Phenyl | 12.5 | 68 | 45 |
4-Fluorophenyl | 8.0 | 82 | 63 |
Cyclohexyl | 25.0 | 54 | 28 |
Smiles rearrangement enables strategic C- and O-functionalization of 7-bromo-2-methylbenzoxazinones, particularly for generating platelet aggregation inhibitors. Starting from 3-bromo-4-hydroxybenzaldehyde, sequential condensation with anilines, O-alkylation with chloroacetyl chloride, and base-induced intramolecular O→N acyl transfer yields 6,7-disubstituted derivatives. The 7-bromo group facilitates this rearrangement by modulating ring electronics. Biological evaluation against ADP-induced platelet aggregation identifies compound 7a (IC₅₀ = 10.14 μmol/L) as the most potent analogue, though less active than ticlopidine (IC₅₀ = 3.18 μmol/L). SAR reveals that electron-withdrawing substituents (e.g., -NO₂, -CF₃) on the aniline-derived ring enhance activity, while steric bulk diminishes efficacy [6].
Asymmetric hydrogenation of prochiral benzoxazinones provides enantiomerically enriched 7-bromodihydrobenzoxazinones, key intermediates for bioactive molecules:
These chiral dihydro derivatives serve as precursors to IgE/IgG receptor modulators (autoimmune diseases) and CETP inhibitors (cardiovascular diseases).
Key synthetic improvements for the benzoxazinone core include:
Table 3: Optimized Benzoxazinone Functionalization Methods
Reaction Type | Key Conditions | Advantage | Yield Range (%) |
---|---|---|---|
Core Cyclization | K₂CO₃, EtOH, 80°C | Short reaction time, no epoxidation | 90-95 |
C6 Friedel-Crafts Acylation | TFAA (1.2 eq), H₃PO₄ (cat.), 25°C | No AlCl₃, moisture-tolerant, broad scope | 75-88 |
N1-Alkylation | K₂CO₃, alkyl halides, acetone | Selective N- vs O-alkylation | 80-92 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7